molecular formula C12H14N2O4 B5463737 Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5463737
M. Wt: 250.25 g/mol
InChI Key: IQIGXCCKCMDVJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea . The compound features a furan-2-yl substituent at the 4-position of the tetrahydropyrimidine ring, an ethyl ester group at position 5, and a methyl group at position 4. Its crystal structure reveals two independent molecules in the asymmetric unit, with intermolecular N–H···O hydrogen bonds forming centrosymmetric tetramers . DHPMs are pharmacologically significant, often explored for anticancer, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-17-11(15)9-7(2)13-12(16)14-10(9)8-5-4-6-18-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGXCCKCMDVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea and furfural under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to reflux and using a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines, including ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit notable antimicrobial properties. A study demonstrated that this compound showed effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound facilitate interactions with cellular targets that are crucial for cancer cell survival .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The presence of the furan ring is believed to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects against oxidative stress in neuronal cells .

Biginelli Reaction

This compound can be synthesized via the Biginelli reaction, which involves the condensation of furfuraldehyde, acetoacetate, and urea or thiourea. This one-pot reaction is significant for producing various dihydropyrimidinones with diverse biological activities .

Structural Variants

The synthesis of structural variants has led to the discovery of compounds with enhanced biological activities. For instance, modifications to the ethyl ester group or alterations in the furan substituent have resulted in derivatives with improved potency against specific pathogens or cancer cell lines .

Case Study 1: Antimicrobial Screening

A comprehensive screening of this compound against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These results positioned it as a promising candidate for further development into an antimicrobial agent .

Case Study 2: Anticancer Activity

In a study assessing the cytotoxic effects on human breast cancer cells (MCF7), concentrations of the compound ranging from 10 to 100 µM resulted in significant reductions in cell viability (up to 70% at 100 µM). Mechanistic studies indicated that these effects were mediated through apoptotic pathways and modulation of key signaling molecules involved in cell survival .

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Structural Comparisons

The structural diversity of DHPMs arises from substitutions at positions 4, 5, and 5. Below is a comparative analysis of key analogs:

Compound 4-Position Substituent 2-Position 5-Position Key Structural Features
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Target) Furan-2-yl Oxo (O) Ethyl ester Furan ring contributes to π-π interactions; disordered furan in one molecule
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Oxo (O) Ethyl ester Methoxymethyl group enhances lipophilicity; confirmed via HRESI-MS and 2D NMR
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl Thioxo (S) Ethyl ester Thioxo group and p-tolyl substitution alter electronic properties and bioactivity
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Thioxo (S) Ethyl ester Bromine atom increases molecular weight and polarizability
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxyphenyl Oxo (O) Ethyl ester Hydroxyl group enables hydrogen bonding; synthesized using HCl catalysis

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Br in ) increase reactivity, while electron-donating groups (e.g., methoxymethyl in ) enhance lipophilicity.
  • Ring Modifications : Replacement of the oxo group with thioxo (e.g., ) alters hydrogen-bonding capacity and metabolic stability.

Key Observations :

  • Catalyst Efficiency : Copper-based catalysts (e.g., CuCl₂·2H₂O ) and molten salts (e.g., ) achieve higher yields (>85%) under solvent-free conditions.
  • Solvent-Free Protocols : Green chemistry approaches (e.g., ) minimize waste and reduce reaction times.

Key Observations :

  • Anticancer Potential: Furan-containing DHPMs (e.g., target compound and ) show promise as Eg5 inhibitors, critical for mitotic spindle formation.
  • Activity Modulation : Thioxo derivatives (e.g., ) exhibit broader antimicrobial activity compared to oxo analogs.
Physicochemical Properties
Compound LogP Solubility Hydrogen Bonding
Target Compound 1.8 (est) Low in water N–H···O (intermolecular, forms tetramers)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2.1 (est) Moderate in DMSO O–H···O and N–H···O (intramolecular)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1.5 (est) High in polar solvents O–H···O (enhanced solubility)

Key Observations :

  • LogP Trends : Methoxymethyl substitution increases lipophilicity (LogP ~2.1) compared to the target compound (LogP ~1.8).
  • Solubility : Hydroxyl groups (e.g., ) improve aqueous solubility via hydrogen bonding.

Biological Activity

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound I) is a derivative of the dihydropyrimidinone class, synthesized primarily through the Biginelli reaction. This compound has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of compound I typically involves a one-pot reaction between furfuraldehyde, ethyl acetoacetate, and urea. This process is characterized by the formation of a tetrahydropyrimidine ring, which is critical for the biological activity of the resultant compound. The molecular formula for compound I is C12_{12}H14_{14}N2_{2}O4_{4}, with a molecular weight of 250.25 g/mol. The crystal structure reveals that the compound exists in two independent molecular orientations due to rotational disorder in the furan moiety .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound I against various cancer cell lines. For instance, cytotoxicity assays using the MTT method demonstrated significant activity against breast cancer (T47D) and cervical cancer (HeLa) cell lines. The IC50 values indicate that compound I exhibits a dose-dependent response, suggesting its potential as a therapeutic agent in cancer treatment .

Cell Line IC50 Value (µM) Mechanism of Action
T47D15.3Induction of apoptosis
HeLa12.7Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, compound I has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. Results indicated that compound I effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Bacterial Strain MIC Value (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

The biological mechanisms underlying the activities of compound I are multifaceted:

  • Anticancer Mechanism : The induction of apoptosis in cancer cells is primarily attributed to the activation of caspase pathways, leading to programmed cell death. Additionally, compound I may disrupt mitochondrial function, resulting in increased reactive oxygen species (ROS) production that further promotes apoptosis .
  • Antimicrobial Mechanism : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and interference with nucleic acid synthesis. This dual action enhances its efficacy against a broad spectrum of pathogens .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of compound I:

  • Study 1 : A comprehensive analysis involving in vitro assays demonstrated that compound I significantly inhibited cell proliferation in T47D cells by inducing G0/G1 phase arrest and promoting apoptotic pathways.
  • Study 2 : Another investigation assessed its antimicrobial potential against clinical isolates of Staphylococcus aureus and Escherichia coli, confirming its effectiveness as a bactericidal agent.

Q & A

Q. What is the optimal synthetic route for preparing Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction , a one-pot cyclocondensation of furfuraldehyde (aldehyde), ethyl acetoacetate (β-ketoester), and urea. The reaction typically employs ethanol as a solvent and acid catalysis (e.g., HCl or Lewis acids) under reflux conditions. Crystallization from ethanol yields pure product .

Key validation steps :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Confirm purity by melting point analysis (lit. range: 181–185°C for analogous derivatives) .

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97 for refinement) is the gold standard. The dihydropyrimidinone ring adopts a boat conformation , and intermolecular N–H⋯O hydrogen bonds form R₂²(8) motifs, creating zigzag chains in the crystal lattice .

Critical parameters :

  • Data-to-parameter ratio > 12.7 for reliable refinement .
  • Use ORTEP-3 for molecular visualization .

Advanced Questions

Q. How do microwave-assisted synthesis methods improve yield and efficiency compared to conventional routes?

Microwave irradiation reduces reaction time (e.g., from hours to minutes) and enhances yield (e.g., 85–95%) by promoting uniform heating. Ethanol with potassium tert-butoxide as a base under microwave conditions minimizes side reactions. Post-reaction workup involves simple ice-water washing .

Method comparison :

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours20–30 minutes
Yield70–80%85–95%
PurityRequires columnDirect isolation

Q. How can conformational analysis of the dihydropyrimidinone ring inform drug design?

The boat conformation observed in SC-XRD studies (e.g., puckering parameters: Cremer-Pople analysis) influences hydrogen-bonding networks and molecular packing. Substituents at C4 (e.g., furan-2-yl) sterically modulate ring flexibility, affecting binding to biological targets. Computational studies (DFT) can validate experimental conformations .

Q. What methodological strategies resolve contradictions in reported physicochemical properties (e.g., logP, melting point)?

Discrepancies arise from differing analytical conditions (e.g., DSC vs. capillary melting points) or impurities. To resolve:

  • Validate melting points via differential scanning calorimetry (DSC) .
  • Measure logP experimentally (HPLC retention time vs. standards) rather than relying on computational tools .

Example data conflict :

PropertyReported Value 1Reported Value 2
Melting Point181–185°C 170–175°C*
logP2.67 3.10*
*Hypothetical values for illustration.

Q. How are in vitro antitubercular activity assays designed for dihydropyrimidine derivatives?

Derivatives are screened against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) . Active compounds (e.g., ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl] analogs) are compared to isoniazid as a positive control. IC₅₀ values <10 µg/mL indicate potency .

Key steps :

  • Prepare serial dilutions in Middlebrook 7H9 broth.
  • Incubate for 7 days at 37°C.
  • Add Alamar Blue to assess viability via fluorescence .

Q. What computational tools support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking (AutoDock Vina) to predict binding modes in tuberculosis targets (e.g., enoyl-ACP reductase).
  • QSAR models using descriptors like topological polar surface area (TPSA: ~67.43 Ų) and H-bond donor/acceptor counts .

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